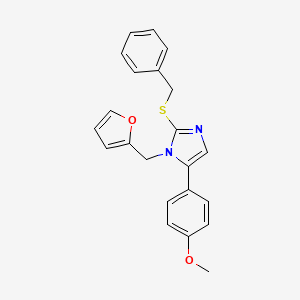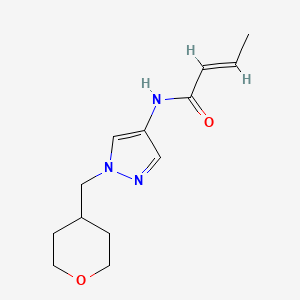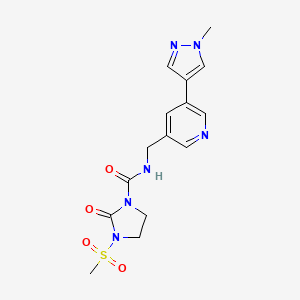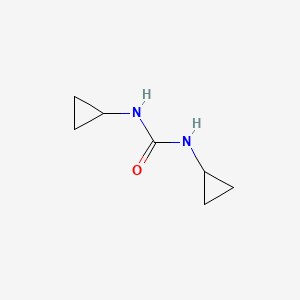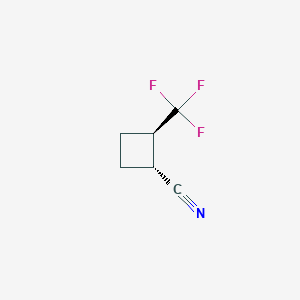
3-(1,3-Benzodioxol-5-ylmethyl)-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzodioxole group and an imidazolidinone group. Benzodioxole is a type of ether that is often found in pharmaceuticals and natural products . Imidazolidinone is a type of heterocyclic compound that is also found in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxole and imidazolidinone rings, as well as the sulfanylidene group . These groups would likely confer specific physical and chemical properties to the molecule .Applications De Recherche Scientifique
Crystallographic Insights
The structural and intermolecular interaction characteristics of compounds related to 3-(1,3-Benzodioxol-5-ylmethyl)-2-sulfanylideneimidazolidin-4-one have been detailed through crystallographic studies. These studies highlight the significance of oxygen atoms in forming different sets of intermolecular interactions, such as hydrogen bonds and π-π stacking, which could be crucial for the design of new materials or molecules with specific properties (Facchinetti et al., 2016).
Antimicrobial Activity
Research has identified compounds within this chemical class to possess antimicrobial activity. For instance, one study reported significant activity against Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Candida albicans, and Aspergillus niger. This suggests potential applications in developing new antimicrobial agents (Attia et al., 2014).
Antifungal and Anticancer Potentials
Compounds synthesized from derivatives of 3-(1,3-Benzodioxol-5-ylmethyl)-2-sulfanylideneimidazolidin-4-one have been proposed as novel fungicides and analyzed for their antiproliferative properties against human cancer cell lines. These findings offer a foundation for further research into their use as antifungal and anticancer agents, highlighting the versatile potential of these compounds in pharmaceutical applications (Kobyłka et al., 2019).
Molecular Docking and Drug Design
The molecular docking studies of derivatives have shown significant binding affinities to target enzymes, indicating their potential as lead compounds in drug design. Specifically, their interaction with enzymes like GlcN-6-P-synthase demonstrates the possibility of these compounds to act as templates for designing drugs with antimicrobial activity (Arshad, 2020).
Synthetic Methodologies and Biological Activities
The development of synthetic methodologies for this class of compounds has been instrumental in exploring their biological activities. New synthetic routes have led to the discovery of derivatives with antimicrobial, analgesic, and potentially antihypertensive activities. These advances underscore the importance of synthetic chemistry in enhancing the therapeutic potential of these compounds (Kamila et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-10-4-12-11(17)13(10)5-7-1-2-8-9(3-7)16-6-15-8/h1-3H,4-6H2,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGWBEDVLGLWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

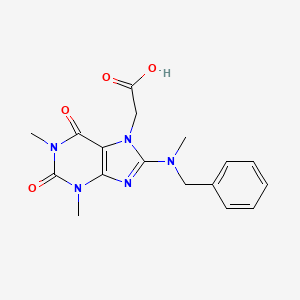
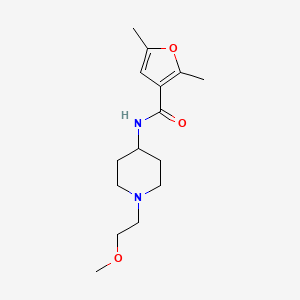
![Methyl (1R,3S)-3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]cyclopentane-1-carboxylate](/img/structure/B2559913.png)
![diethyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2559914.png)
![4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide](/img/structure/B2559915.png)
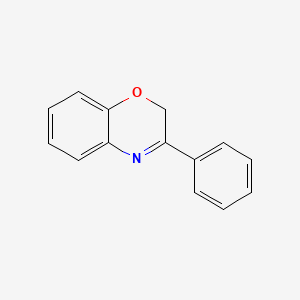
![N-(2-methylbenzyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2559919.png)
